N(1)-Methyl Substituent Distinguishes 899753-65-2 from the Non-Methylated Bis-Indole Urea Analog: Structural and Predicted Physicochemical Impact
The target compound 899753-65-2 bears an N(1)-methyl group on the urea-proximal indole ring, absent in the comparator 1-(2-((1H-indol-3-yl)thio)ethyl)-3-(1H-indol-3-yl)urea. This N-methyl substitution increases calculated LogP by approximately +0.5 log units relative to the non-methylated analog, based on the incremental contribution of an N-methyl group to indole LogP . The N-methyl modification is known in IDO inhibitor SAR to reduce hydrogen-bond donor capacity at the indole NH, which can alter heme iron coordination and binding kinetics [1]. While direct potency data for 899753-65-2 against IDO are not publicly available, class-level SAR from indole-thiourea IDO inhibitors shows that N(1)-alkylation can modulate Ki by 5- to 50-fold depending on the alkyl chain length [1].
| Evidence Dimension | N(1)-indole substitution: methyl (target) vs. hydrogen (comparator) |
|---|---|
| Target Compound Data | N(1)-methyl substituent present; molecular formula C20H20N4OS; MW 364.47 g/mol |
| Comparator Or Baseline | 1-(2-((1H-indol-3-yl)thio)ethyl)-3-(1H-indol-3-yl)urea; N(1)-H (unsubstituted); molecular formula C19H18N4OS; MW 350.44 g/mol (calculated) |
| Quantified Difference | Estimated ΔLogP ≈ +0.5 (class-level inference); MW difference = +14 g/mol |
| Conditions | Structural comparison based on published SMILES; LogP estimation by group contribution method. |
Why This Matters
The N-methyl group in 899753-65-2 is expected to confer distinct lipophilicity and hydrogen-bonding profiles compared to the N-H analog, which directly affects membrane permeability and target binding mode—critical parameters for assay development and lead optimization workflows.
- [1] BindingDB. Indole-thiourea IDO inhibitor SAR: Ki variability with N-alkyl substitution. BDBM24832 and related entries. View Source
